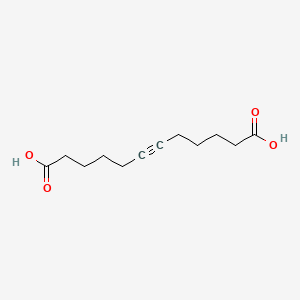
Dodec-6-ynedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodec-6-ynedioic acid is an organic compound with the molecular formula C12H18O4 It is a dicarboxylic acid featuring a triple bond between the sixth and seventh carbon atoms in its twelve-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodec-6-ynedioic acid can be synthesized through several methods. One common approach involves the oxidation of a precursor compound, such as a substituted alkylbenzene, using potassium permanganate (KMnO4). Another method includes the hydrolysis of nitriles, where the nitrile is first formed by an S_N2 reaction of a primary or secondary alkyl halide with cyanide ion (CN-), followed by hydrolysis to yield the carboxylic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions. The use of Grignard reagents with carbon dioxide (CO2) to form metal carboxylates, followed by protonation, is another method employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Dodec-6-ynedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodec-6-enedioic acid.
Reduction: Reduction reactions can convert it into different saturated or unsaturated derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Dodec-6-enedioic acid.
Reduction: Saturated dicarboxylic acids.
Substitution: Halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
Dodec-6-ynedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which dodec-6-ynedioic acid exerts its effects involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in acid-base reactions, form esters, and act as a ligand in coordination chemistry. Its unique structure allows it to interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Acetylenedicarboxylic acid: Another dicarboxylic acid with a triple bond, but with a shorter carbon chain.
Dodec-6-enedioic acid: The reduced form of dodec-6-ynedioic acid, featuring a double bond instead of a triple bond.
Propriétés
Numéro CAS |
61621-71-4 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
dodec-6-ynedioic acid |
InChI |
InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h3-10H2,(H,13,14)(H,15,16) |
Clé InChI |
VVDRIZWWAVQPLD-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CC#CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


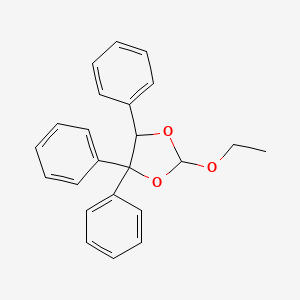
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
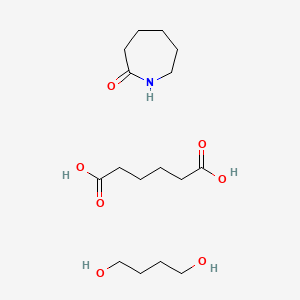
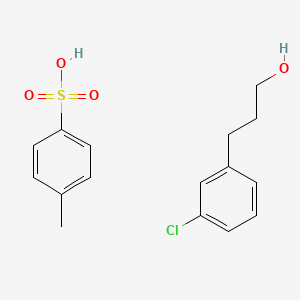
![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
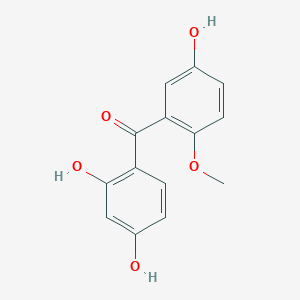
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
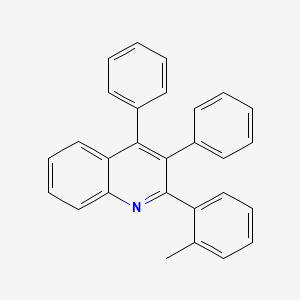
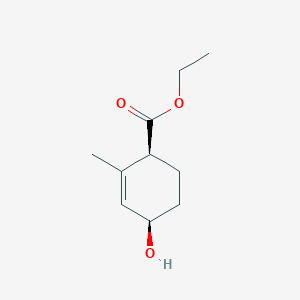
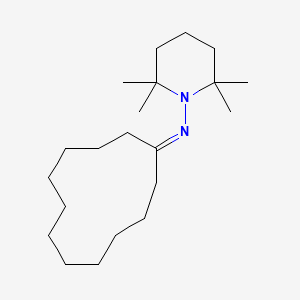
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
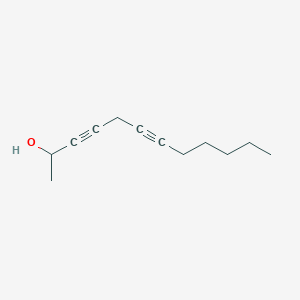
![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
